1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine
Description
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-2-24-18-9-3-15(4-10-18)19(23)22-13-11-21(12-14-22)17-7-5-16(20)6-8-17/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTYYZMSGSUUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine typically involves the reaction of 4-ethoxybenzoyl chloride with 4-(4-fluorophenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparisons
Structure-Activity Relationship (SAR) Insights
- N1 Substituents : Bulky, lipophilic groups (e.g., ethoxybenzoyl) enhance CNS penetration but may reduce affinity for peripheral targets. For example, replacing the nitro group in BIQYIM with ethoxy could decrease crystallographic packing stability .
- N4 Substituents : The 4-fluorophenyl group is critical for receptor binding, as seen in DAT inhibitors (GBR 12909) and sigma ligands ([11C]SA5845). Substitution with chlorine (SC211) or trifluoromethyl () alters selectivity .
- Fluorine Effects : The para-fluorine on the phenyl ring enhances binding through electronegative interactions and metabolic stability by blocking hydroxylation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution, where 1-(4-fluorobenzyl)piperazine reacts with 4-ethoxybenzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA). Key optimizations include:
- Solvent selection : Polar aprotic solvents like DCM enhance solubility and reaction homogeneity .
- Temperature control : Maintaining 0–25°C prevents thermal decomposition of the benzoyl chloride intermediate .
- Purification : Flash chromatography or crystallization with diethyl ether ensures >95% purity .
- Example Data Table :
| Parameter | Condition | Yield | Purity |
|---|---|---|---|
| Solvent | DCM | 50–70% | >95% |
| Base | DIPEA (1.5 eq) | — | — |
| Reaction Time | 12–24 hours | — | — |
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Peaks at δ 7.32–7.00 ppm (aromatic protons), δ 3.82–2.47 ppm (piperazine CH₂ and CH groups) confirm substituent positions .
- Elemental Analysis : Matches calculated values (e.g., C 65.00%, H 5.50%, N 8.40% for analogous compounds) .
- FTIR : Carbonyl stretch at ~1650 cm⁻¹ verifies the benzoyl group .
Q. What preliminary pharmacological screening methods are employed to assess the bioactivity of this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against tyrosine kinases (e.g., EGFR, VEGFR) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess neurological target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?
- Methodological Answer : Contradictions often arise from:
- Solvent polarity : Ethanol vs. DCM alters reaction kinetics; lower-polarity solvents reduce side reactions .
- Inert atmosphere : Oxidation-sensitive intermediates require nitrogen/argon to prevent degradation .
- Purification techniques : Crystallization (higher purity but lower yield) vs. chromatography (higher yield but solvent-dependent) .
- Resolution Strategy : Replicate reactions under controlled variables (solvent, temperature, atmosphere) and compare yields via HPLC .
Q. What strategies are effective in modifying the piperazine core to enhance target selectivity in kinase inhibition studies?
- Methodological Answer :
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the benzoyl moiety improves binding to kinase ATP pockets .
- Bioisosteric Replacement : Replace the ethoxy group with methanesulfonyl to enhance hydrophobic interactions (e.g., compound 29 in ).
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses and prioritize synthetic targets .
Q. How do computational methods aid in predicting the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with serotonin 5-HT₂A receptors) using MOE or Discovery Studio .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Compute ΔG binding using MM-PBSA/GBSA to rank derivatives .
Data Contradiction Analysis
- Example Contradiction : Conflicting reports on the optimal solvent for synthesis (ethanol vs. DCM).
- Resolution : Ethanol may protonate the piperazine nitrogen, reducing reactivity, while DCM maintains a neutral environment for acyl transfer . Validate via pH-monitored reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
